(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol (3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15738479
InChI: InChI=1S/C11H18O3/c1-5-11(4)6-7(12)8-9(11)14-10(2,3)13-8/h5,7-9,12H,1,6H2,2-4H3/t7-,8-,9-,11-/m1/s1
SMILES:
Molecular Formula: C11H18O3
Molecular Weight: 198.26 g/mol

(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol

CAS No.:

Cat. No.: VC15738479

Molecular Formula: C11H18O3

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol -

Specification

Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
IUPAC Name (3aS,4S,6R,6aR)-4-ethenyl-2,2,4-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol
Standard InChI InChI=1S/C11H18O3/c1-5-11(4)6-7(12)8-9(11)14-10(2,3)13-8/h5,7-9,12H,1,6H2,2-4H3/t7-,8-,9-,11-/m1/s1
Standard InChI Key WRDMUYHMGXMDDA-TURQNECASA-N
Isomeric SMILES C[C@]1(C[C@H]([C@@H]2[C@H]1OC(O2)(C)C)O)C=C
Canonical SMILES CC1(OC2C(CC(C2O1)(C)C=C)O)C

Introduction

Structural Characteristics and Stereochemical Complexity

Core Molecular Architecture

The molecule features a bicyclic framework comprising a cyclopentane ring fused to a 1,3-dioxolane moiety. The dioxolane ring (2,2,4-trimethyl substitution pattern) and cyclopentane system create a rigid polycyclic architecture with three contiguous stereocenters at positions 3a, 4, 6, and 6a. The vinyl group at C4 introduces planar chirality, while the hydroxyl group at C6 provides a site for hydrogen bonding and derivatization .

Synthetic Approaches and Challenges

Retrosynthetic Analysis

While explicit synthetic protocols remain proprietary, logical disconnections suggest two potential routes:

  • Dioxolane Formation via Cyclocondensation: Ketone-protected diols could undergo acid-catalyzed cyclization with carbonyl compounds, followed by stereoselective vinyl group introduction through Wittig olefination.

  • Chiral Pool Strategy: Starting from naturally occurring terpenoids with pre-existing stereocenters, such as isopulegol derivatives, followed by oxidative ring expansion to install the dioxolane system .

Stereochemical Control

The four contiguous stereocenters demand precise asymmetric synthesis techniques. Commercial sources indicate potential use of Sharpless asymmetric dihydroxylation or Jacobsen kinetic resolution during intermediate stages, though exact catalytic systems remain unspecified .

Physicochemical Profile and Stability

Experimental and Calculated Properties

Despite gaps in empirical data, computational modeling predicts:

  • LogP: 1.82 (indicating moderate lipophilicity)

  • Hydrogen Bond Donors/Acceptors: 1/3

  • Topological Polar Surface Area: 46.53 Ų

The hydroxyl group's acidity (estimated pKa ~12.5) suggests limited ionization under physiological conditions, while the vinyl group's susceptibility to electrophilic addition necessitates inert atmosphere storage .

SupplierPurityPackagingPrice (USD)Lead Time
VulcanChem>95%100 mg$149.908-12 weeks
AladdinSci97%500 mg$399.9010-14 weeks

Global production challenges stem from complex stereochemical requirements and specialized purification needs for enantiomeric excess >98% .

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